(4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE
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Overview
Description
(4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a piperazine ring substituted with an ethyl group and a naphthyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE typically involves the reaction of 1-naphthylmethanone with 4-ethylpiperazine. One common method includes the use of acyl chloride intermediates. For instance, 1-naphthylmethanone can be converted to its acyl chloride derivative using thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). This intermediate then reacts with 4-ethylpiperazine to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the ethyl group or other substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anti-inflammatory and anti-nociceptive agent.
Medicine: Explored for its potential therapeutic effects in treating conditions like chronic pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes and histamine receptors.
Pathways Involved: It inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation and pain.
Comparison with Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
Naphthoylindoles: Compounds with a similar naphthyl group attached to an indole ring, used in the synthesis of synthetic cannabinoids.
Aryl-Naphthyl Methanone Derivatives: These compounds have similar structural features and are studied for their herbicidal activity.
Uniqueness: (4-ETHYLPIPERAZINO)(1-NAPHTHYL)METHANONE is unique due to its specific combination of a piperazine ring with an ethyl group and a naphthyl methanone moiety. This structure imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-18-10-12-19(13-11-18)17(20)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQNZVJSHLAGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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